3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule featuring multiple functional groups, including thiadiazole, pyrazole, and bicyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and pyrazole intermediates. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thioamide with hydrazine derivatives under acidic conditions.
Synthesis of the Pyrazole Ring: This involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents.
Coupling Reactions: The thiadiazole and pyrazole intermediates are then coupled using a sulfanyl linker, often under basic conditions.
Formation of the Bicyclic Structure: This step involves the cyclization of the coupled product to form the bicyclic core, typically using a strong base or acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and sulfanyl groups.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiadiazole and pyrazole derivatives.
Biology
Biologically, the compound is investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for more complex molecules in pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The pathways involved often include signal transduction pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxa-8-azaspiro[4.5]decane
- 5-methyl-1,3,4-thiadiazol-2-amine
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole
Uniqueness
This compound is unique due to its combination of a thiadiazole ring, a pyrazole ring, and a bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H15F3N6O4S3 |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-7-[[1-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H15F3N6O4S3/c1-6-22-23-16(33-6)32-5-7-4-31-14-10(13(28)26(14)11(7)15(29)30)21-12(27)8-3-9(17(18,19)20)25(2)24-8/h3,10,14H,4-5H2,1-2H3,(H,21,27)(H,29,30) |
InChI Key |
UBCVIZOUWJWXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=NN(C(=C4)C(F)(F)F)C)SC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.